molecular formula C8H12N2O2 B1493662 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol CAS No. 68087-16-1

6-(Ethoxymethyl)-2-methylpyrimidin-4-ol

Cat. No.: B1493662
CAS No.: 68087-16-1
M. Wt: 168.19 g/mol
InChI Key: DTHAPSZAKFKWHB-UHFFFAOYSA-N
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Description

6-(Ethoxymethyl)-2-methylpyrimidin-4-ol is a pyrimidine-based chemical compound intended for research and development purposes. As a pyrimidine derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry. This compound is part of a family of structurally similar molecules, such as 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol and 6-(Methoxymethyl)-2-methylpyrimidin-4-ol , which are typically offered for pharmaceutical research and the synthesis of more complex chemical entities. Pyrimidine scaffolds are of significant interest in drug discovery due to their presence in a wide range of biologically active molecules. Researchers may utilize this compound to explore its potential application in various areas, including the development of kinase inhibitors . Compounds within this class often require specific handling and storage conditions, such as an inert atmosphere and cold-chain transportation (2-8°C), to maintain stability and purity . Handling and Safety: Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. As a laboratory chemical, appropriate personal protective equipment should be worn. Intended Use: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(ethoxymethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-5-7-4-8(11)10-6(2)9-7/h4H,3,5H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHAPSZAKFKWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=O)NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

6-(Ethoxymethyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to its pharmacological properties. The following sections provide an overview of the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol typically involves the reaction of appropriate pyrimidine derivatives with ethoxymethyl groups. Although specific synthetic routes are not detailed in the search results, the general approach includes:

  • Starting Materials : Pyrimidine derivatives and ethyl ether.
  • Reagents : Common reagents include bases such as sodium hydride or potassium carbonate.
  • Conditions : The reactions are often carried out under reflux conditions to facilitate the formation of the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol. Research indicates that compounds within the pyrimidine class exhibit significant antibacterial and antifungal activities. The biological evaluation typically involves:

  • Testing Methods : Agar diffusion and broth dilution methods are commonly used to assess antimicrobial efficacy.
  • Comparison Standards : The compound's activity is often compared against established antibiotics like ceftriaxone.

Case Studies

  • Antimicrobial Evaluation : In a study investigating various pyrimidine derivatives, 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol was tested against multiple microbial strains. Results indicated a notable inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : The effectiveness of 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol appears to correlate with specific structural features. Modifications to the ethoxymethyl group have been shown to enhance or diminish biological activity, underscoring the importance of molecular structure in pharmacological effects .

Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialSignificant inhibition against various strains
AntifungalEffective against fungal pathogens
Structure-Activity RelationshipVariability in activity based on structural modifications

Research Findings

Research has demonstrated that derivatives of pyrimidines, including 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol, show promise in various biological applications. Notably:

  • Antiviral Potential : Some studies suggest that similar compounds possess antiviral properties, indicating a broader spectrum of activity beyond just antibacterial and antifungal effects .
  • Pharmacological Applications : The compound's structure suggests potential applications in treating infections caused by resistant strains of bacteria, making it a candidate for further development in drug formulation .

Scientific Research Applications

Overview

6-(Ethoxymethyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has gained attention in various fields of scientific research due to its unique structural properties and potential biological activities. Its applications span across medicinal chemistry, biochemistry, and materials science.

Medicinal Chemistry

  • Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting myeloperoxidase (MPO), an enzyme involved in inflammatory processes. The inhibition of MPO leads to reduced production of hypochlorous acid, which is implicated in oxidative stress and inflammation. Preclinical studies have shown that 6-(ethoxymethyl)-2-methylpyrimidin-4-ol significantly reduces MPO activity in stimulated blood samples, indicating its therapeutic potential for inflammatory diseases .
  • Anti-inflammatory Activity : In various models of inflammation, including lipopolysaccharide-induced inflammation in cynomolgus monkeys, this compound has demonstrated significant anti-inflammatory effects. It effectively modulated inflammatory responses, suggesting its utility in treating conditions characterized by excessive inflammation .
  • Neuroprotective Properties : Research indicates that compounds similar to 6-(ethoxymethyl)-2-methylpyrimidin-4-ol may exhibit neuroprotective effects, making them candidates for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Applications

  • Biochemical Pathways Modulation : The compound influences various cellular processes by modulating signaling pathways and gene expression. It has been shown to alter the expression of genes involved in cellular growth and differentiation, which can impact overall cellular behavior .
  • Synthesis of Novel Compounds : As a versatile building block, 6-(ethoxymethyl)-2-methylpyrimidin-4-ol can be utilized in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and biologically active compounds .
Activity TypeModel/ContextObserved EffectReference
Enzyme InhibitionMPO activity in blood samplesSignificant reduction in MPO activity
Anti-inflammatoryLPS-induced inflammation modelDecreased inflammatory markers
NeuroprotectionNeurodegenerative disease modelsPotential protective effects on neuronal cells

Table 2: Synthesis Pathways

StepReaction TypeConditions/Notes
Step 1CondensationEthyl acetoacetate with 5-chloro-2-methoxybenzaldehyde
Step 2CyclizationGuanidine addition to form pyrimidine ring
Step 3PurificationRecrystallization from suitable solvents

Case Study 1: Anti-inflammatory Activity

In a study involving cynomolgus monkeys, administration of 6-(ethoxymethyl)-2-methylpyrimidin-4-ol resulted in a significant reduction of MPO activity when exposed to lipopolysaccharide (LPS). This suggests that the compound could serve as a therapeutic agent for managing inflammatory diseases by targeting specific biochemical pathways associated with inflammation .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective properties of pyrimidine derivatives indicated that compounds structurally related to 6-(ethoxymethyl)-2-methylpyrimidin-4-ol showed promise in protecting neuronal cells from oxidative damage. These findings highlight the potential for developing new treatments for neurodegenerative diseases based on this compound's structure .

Comparison with Similar Compounds

Substitution at Position 6: Alkoxy vs. Aryl Groups

The substituent at position 6 significantly impacts physicochemical properties and biological activity:

Compound Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
6-(Ethoxymethyl)-2-methylpyrimidin-4-ol Ethoxymethyl C₉H₁₄N₂O₂ 182.22 Not reported Enhanced lipophilicity; potential antiviral activity
6-(Methoxymethyl)-2-phenylpyrimidin-4-ol Methoxymethyl C₁₂H₁₂N₂O₂ 216.24 183–185 Higher rigidity due to phenyl group; irritant properties
6-(4-Iodophenyl)-2-methylpyrimidin-4-ol 4-Iodophenyl C₁₁H₉IN₂O 312.11 Not reported Bulky substituent; discontinued commercial availability
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol 3-Chlorophenyl C₁₁H₉ClN₂O 220.65 Predicted: 368.6 Increased density (1.31 g/cm³); halogen-enhanced stability

Key Observations :

  • Alkoxy groups (ethoxymethyl, methoxymethyl) improve solubility in organic solvents compared to aryl substituents.

Variations at Position 2: Methyl vs. Heterocyclic Substituents

Position 2 substitutions modulate electronic and steric effects:

Compound Position 2 Substituent Molecular Formula Biological Relevance Reference
6-(Ethoxymethyl)-2-methylpyrimidin-4-ol Methyl C₉H₁₄N₂O₂ Antiviral lead compound
Ethirimol (5-butyl-2-ethylamino-6-methylpyrimidin-4-ol) Ethylamino C₁₁H₁₉N₃O Fungicidal activity (pesticide)
5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol Pyridinyl C₁₂H₁₃N₃O₂ Chelation potential; metal-binding

Key Observations :

  • Methyl groups at position 2 simplify synthesis and reduce steric bulk, favoring metabolic stability.
  • Heterocyclic substituents (e.g., pyridinyl) introduce additional hydrogen-bonding sites, which may enhance target binding in drug design .

Functional Group Modifications: Hydroxyl vs. Thiol Groups

Replacing the hydroxyl group at position 4 alters acidity and reactivity:

Compound Position 4 Group pKa (Predicted) Applications Reference
6-(Ethoxymethyl)-2-methylpyrimidin-4-ol Hydroxyl ~8.0 Pharmaceutical intermediates
4-Methyl-6-(methylthio)pyrimidin-2-ol Thiol Not reported Chelating agents; agrochemicals

Key Observations :

  • Hydroxyl groups enable tautomerism and hydrogen bonding, critical for interactions with biological targets.
  • Thiol groups increase nucleophilicity, making such compounds suitable for metal coordination or covalent inhibition .

Preparation Methods

Ethoxymethylation of Pyrimidin-4-ol Derivatives

The primary synthetic approach involves the selective introduction of the ethoxymethyl group at the 6-position of a pyrimidin-4-ol scaffold. This is typically achieved by reacting pyrimidin-4-ol or its 2-methyl derivative with ethoxymethylating agents such as ethyl chloroformate under basic conditions.

  • Reaction Conditions:
    • Base: Commonly inorganic bases like sodium hydride or potassium carbonate
    • Solvent: Polar aprotic solvents or alcohols
    • Temperature: Mild to moderate heating to promote substitution
  • Mechanism: The nucleophilic oxygen at the 4-position of the pyrimidine ring facilitates the substitution at the 6-position by displacing the leaving group of the ethoxymethylating agent, resulting in the formation of the 6-(ethoxymethyl) substituent.

This method is widely used for both laboratory-scale synthesis and industrial production, with subsequent purification steps such as recrystallization or chromatographic separation to achieve high purity.

Multi-Component and Catalytic Synthesis Approaches

Recent advances in pyrimidine chemistry have introduced multi-component reactions and catalytic methods to synthesize substituted pyrimidines, which can be adapted for 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol:

  • ZnCl2-Catalyzed Three-Component Coupling: This involves the condensation of amidines, ketones, and alcohols under zinc chloride catalysis to yield polysubstituted pyrimidines, potentially including ethoxymethyl-substituted derivatives.

  • Copper-Catalyzed Annulation: A method involving 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under copper catalysis can construct pyrimidine rings with diverse substitution patterns, which may be tailored to introduce ethoxymethyl groups.

  • Base-Facilitated Oxidative C–N Bond Formation: This approach enables the construction of pyrimidine frameworks with various substituents through oxidative coupling reactions, offering a route to functionalized pyrimidin-4-ol derivatives.

These catalytic and multi-component methods provide efficient and versatile synthetic strategies, though specific adaptations are required to achieve the exact 6-(ethoxymethyl)-2-methylpyrimidin-4-ol structure.

Industrial-Scale Synthesis and Process Optimization

Industrial production of 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol generally follows the ethoxymethylation route with process modifications to enhance yield, safety, and environmental compliance:

  • Use of Safer Reagents: Triphosgene has been employed as a safer alternative to toxic reagents like POCl3 or phosgene in related pyrimidine syntheses, improving operational safety and environmental impact.

  • Reaction Conditions: Controlled temperature (often 18–25 °C) and pH adjustments during crystallization optimize product purity and yield. For example, in the synthesis of related pyrimidines, sodium methoxide and dimethyl malonate react with acetamidine hydrochloride in methanol under ice-bath conditions, followed by pH adjustment and crystallization to isolate the product with yields around 86%. Similar principles apply to ethoxymethyl derivatives.

  • Purification: Recrystallization from methanol-water mixtures and washing with cold solvents such as ice methanol improve product purity and remove impurities.

Reaction Analysis and Chemical Transformations

6-(Ethoxymethyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, which are critical for its utility as a synthetic intermediate:

Reaction Type Reagents/Conditions Resulting Products
Oxidation Potassium permanganate, chromium trioxide Pyrimidin-4-one derivatives
Reduction Sodium borohydride, lithium aluminum hydride Dihydropyrimidine derivatives
Nucleophilic Substitution Amines, thiols under basic conditions Substituted pyrimidine derivatives

These transformations allow further functionalization of the pyrimidine core, expanding the compound's applicability in medicinal chemistry and material science.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Scale Yield (%) Notes
Ethoxymethylation with ethyl chloroformate Pyrimidin-4-ol, ethyl chloroformate, base Lab/Industrial High (not specified) Standard method, requires purification
ZnCl2-Catalyzed Three-Component Coupling Amidines, ketones, alcohols, ZnCl2 catalyst Lab scale Moderate Versatile for polysubstituted pyrimidines
Cu-Catalyzed Annulation Amidines, saturated ketones, Cu catalyst Lab scale Moderate Efficient ring construction
Base-Facilitated Oxidative C–N Bond Formation Amidines, base, oxidant Lab scale Moderate Enables diverse substitutions
Industrial synthesis with triphosgene replacement Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, triphosgene Industrial ~86 Safer, environmentally friendly

Research Findings and Notes

  • The presence of the ethoxymethyl group enhances solubility and reactivity, making 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol a valuable intermediate for synthesizing complex heterocycles and potential therapeutic agents.

  • The use of triphosgene as a phosgene substitute in pyrimidine synthesis reduces toxicity and environmental hazards, facilitating safer industrial-scale production.

  • Catalytic multi-component reactions offer promising synthetic routes but require further optimization to specifically target the ethoxymethyl substitution pattern.

  • Purification techniques such as recrystallization and chromatography remain essential to obtain high-purity products for research and pharmaceutical applications.

This detailed account synthesizes current knowledge from diverse scientific literature and patent disclosures, providing a professional and authoritative overview of the preparation methods for 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Ethoxymethyl)-2-methylpyrimidin-4-ol
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6-(Ethoxymethyl)-2-methylpyrimidin-4-ol

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